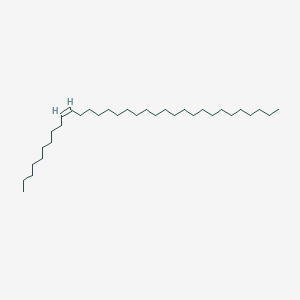

(z)-10-Tritriacontene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(z)-10-Tritriacontene is a long-chain hydrocarbon with a double bond located at the 10th carbon atom in the chain. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond. The (z)-configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (z)-10-Tritriacontene typically involves the use of alkenylation reactions, where a long-chain alkyl halide reacts with a suitable alkenylating agent under controlled conditions. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve catalytic processes such as olefin metathesis, where a catalyst facilitates the exchange of alkylidene groups between alkenes. This method allows for the efficient production of long-chain alkenes with specific configurations. Catalysts such as Grubbs’ catalyst or Schrock’s catalyst are commonly used in these processes.

Análisis De Reacciones Químicas

Types of Reactions

(z)-10-Tritriacontene can undergo various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond, forming compounds like dibromoalkanes.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature conditions.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated alkanes.

Substitution: Halogenated alkanes.

Aplicaciones Científicas De Investigación

(z)-10-Tritriacontene has various applications in scientific research, including:

Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain alkenes.

Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid-based carriers.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism by which (z)-10-Tritriacontene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond serves as a reactive site for various transformations, allowing for the formation of different products through oxidation, reduction, or substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

(E)-10-Tritriacontene: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different geometric and physical properties.

1-Tritriacontene: An alkene with the double bond at the first carbon, resulting in different reactivity and applications.

10-Tetratriacontene: A similar long-chain alkene with one additional carbon atom, affecting its physical properties and reactivity.

Uniqueness

(z)-10-Tritriacontene is unique due to its specific (z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct physical properties, such as melting point and solubility, compared to its (E)-isomer or other long-chain alkenes.

Propiedades

Fórmula molecular |

C33H66 |

|---|---|

Peso molecular |

462.9 g/mol |

Nombre IUPAC |

(Z)-tritriacont-10-ene |

InChI |

InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19,21H,3-18,20,22-33H2,1-2H3/b21-19- |

Clave InChI |

GTKZYBHYHRGJAY-VZCXRCSSSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCC/C=C\CCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)